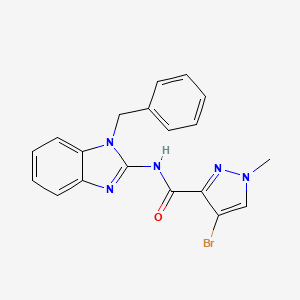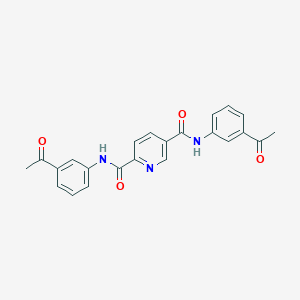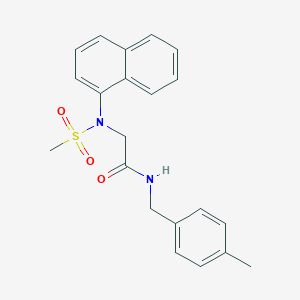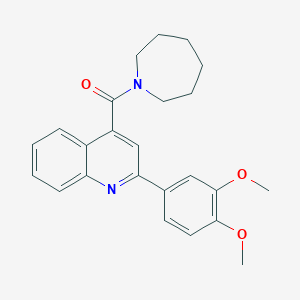
N-(1-benzyl-1H-benzimidazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide
Descripción general
Descripción
N-(1-benzyl-1H-benzimidazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide, also known as BRD0705, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties.
Mecanismo De Acción
N-(1-benzyl-1H-benzimidazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide exerts its therapeutic effects through the inhibition of protein kinases. By inhibiting the activity of these enzymes, this compound can disrupt cellular processes that are dysregulated in various diseases. For example, inhibition of Aurora A and B can lead to cell cycle arrest and cell death in cancer cells, while inhibition of JAK2 can reduce inflammation and immune response in inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and disease models. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to reduced cell viability and tumor growth. In inflammation models, this compound has been shown to reduce cytokine production and immune cell infiltration, leading to reduced inflammation and tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-benzyl-1H-benzimidazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments, including its specificity for protein kinases, its ability to inhibit multiple targets simultaneously, and its potential for use in combination therapy with other drugs. However, this compound also has limitations, including its potential toxicity and off-target effects, as well as the need for further optimization of its pharmacokinetic properties.
Direcciones Futuras
There are several future directions for research on N-(1-benzyl-1H-benzimidazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide. One direction is to further investigate its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to optimize its pharmacokinetic properties to improve its efficacy and reduce its toxicity. Additionally, further research is needed to elucidate the molecular mechanisms underlying its therapeutic effects and to identify potential biomarkers for patient selection and monitoring.
Aplicaciones Científicas De Investigación
N-(1-benzyl-1H-benzimidazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide has been shown to have potential therapeutic properties in various diseases, including cancer, inflammation, and neurological disorders. It has been studied as a potential inhibitor of protein kinases, which are enzymes involved in various cellular processes such as cell growth, differentiation, and apoptosis. This compound has been shown to inhibit the activity of several protein kinases, including Aurora A and B, which are involved in cell division, and JAK2, which is involved in inflammation and immune response.
Propiedades
IUPAC Name |
N-(1-benzylbenzimidazol-2-yl)-4-bromo-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN5O/c1-24-12-14(20)17(23-24)18(26)22-19-21-15-9-5-6-10-16(15)25(19)11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCJQDWLNATIKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B3554186.png)
![N-(4-chlorobenzyl)-4-methyl-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B3554193.png)



![N-(3,4-dimethylphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3554229.png)
![N-[4-(aminosulfonyl)phenyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B3554240.png)
![2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B3554243.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-1-naphthylmethanesulfonamide](/img/structure/B3554249.png)
![2-({[(3-chlorophenyl)amino]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3554271.png)
![1-(2-methoxybenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3554279.png)
![1-(3-chlorophenyl)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3554281.png)
